An In-Depth Technical Guide to Tetrahydrozoline-d4 hydrochloride: Structure, Properties, and Application as an Internal Standard in Quantitative Analysis
An In-Depth Technical Guide to Tetrahydrozoline-d4 hydrochloride: Structure, Properties, and Application as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrozoline-d4 hydrochloride is the deuterated analog of Tetrahydrozoline hydrochloride, an imidazoline derivative widely recognized for its sympathomimetic and vasoconstrictive properties.[1][2] Commonly known as the active ingredient in over-the-counter eye drops and nasal sprays, Tetrahydrozoline acts as an alpha-adrenergic agonist, constricting conjunctival blood vessels to relieve redness and nasal passages to alleviate congestion.[3][4] The introduction of four deuterium atoms into the Tetrahydrozoline molecule renders Tetrahydrozoline-d4 hydrochloride an invaluable tool in analytical chemistry, particularly in the field of quantitative mass spectrometry.[5]
This technical guide provides a comprehensive overview of Tetrahydrozoline-d4 hydrochloride, detailing its chemical structure and properties. Furthermore, it presents a detailed, field-proven protocol for its application as an internal standard in the sensitive and accurate quantification of Tetrahydrozoline in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to effectively utilize this stable isotope-labeled standard in their analytical workflows.
Chemical Structure and Properties
Tetrahydrozoline-d4 hydrochloride is a stable, isotopically labeled form of Tetrahydrozoline hydrochloride where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its increased mass.[6][7] This mass shift is the cornerstone of its utility as an internal standard in isotope dilution mass spectrometry.[8]
Chemical Structure:
Caption: Chemical structure of Tetrahydrozoline-d4 hydrochloride.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃D₄ClN₂ | [9] |
| Molecular Weight | 240.77 g/mol | [9] |
| CAS Number | 1246814-66-3 | [9] |
| Appearance | Pale Orange Solid | [9] |
| SMILES | Cl.c1ccc2c(c1)CCCC2C1=NCCN1([2H])C([2H])([2H])C1([2H])[2H] | [5] |
Synthesis of Tetrahydrozoline-d4 hydrochloride
The synthesis of Tetrahydrozoline generally involves the condensation of a tetralin derivative with ethylenediamine.[10][11] A common modern approach utilizes 1-cyanotetraline and ethylenediamine monotosylate in a one-pot reaction.[10]
For the synthesis of Tetrahydrozoline-d4 hydrochloride, a deuterated precursor is required. The deuterium atoms are typically introduced into the ethylenediamine moiety. The synthesis would likely proceed as follows:
-
Synthesis of Deuterated Ethylenediamine: Ethylenediamine-d4 can be synthesized through various established methods, often involving the reduction of a dinitrile with a deuterium source or the reaction of a dihalide with a deuterated amine source.
-
Condensation Reaction: Deuterated ethylenediamine is then reacted with a suitable tetralin derivative, such as 1,2,3,4-tetrahydro-1-naphthoic acid or its methyl ester, under conditions that facilitate cyclization to form the imidazoline ring.[3]
-
Formation of the Hydrochloride Salt: The resulting deuterated Tetrahydrozoline base is then treated with hydrochloric acid to yield the final product, Tetrahydrozoline-d4 hydrochloride.
This synthetic route ensures the stable incorporation of deuterium atoms into the molecule, making it a reliable internal standard for quantitative analysis.
Application in Quantitative Analysis: LC-MS/MS Method
The primary and most critical application of Tetrahydrozoline-d4 hydrochloride is as an internal standard for the accurate quantification of Tetrahydrozoline in complex biological matrices such as urine, blood, and plasma.[5][12] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method.[6][7][13]
Experimental Workflow for Quantification of Tetrahydrozoline in Urine
Caption: Experimental workflow for the quantification of Tetrahydrozoline in urine.
Detailed Experimental Protocol
This protocol outlines a robust method for the quantification of Tetrahydrozoline in urine samples using Tetrahydrozoline-d4 hydrochloride as an internal standard.
1. Materials and Reagents:
-
Tetrahydrozoline hydrochloride (analytical standard)
-
Tetrahydrozoline-d4 hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Urine samples
2. Sample Preparation:
-
Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Spiking: To 1 mL of the supernatant, add a known concentration of Tetrahydrozoline-d4 hydrochloride working solution (e.g., 100 ng/mL).
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrahydrozoline | 201.1 | 131.1 | 25 |
| 201.1 | 91.1 | 35 | |
| Tetrahydrozoline-d4 | 205.1 | 131.1 | 25 |
| 205.1 | 91.1 | 35 |
Note: The precursor ion for Tetrahydrozoline corresponds to its protonated molecule [M+H]⁺. The product ions are characteristic fragments. The precursor ion for Tetrahydrozoline-d4 is shifted by +4 Da due to the four deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog.[14][15][16]
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Tetrahydrozoline) to the internal standard (Tetrahydrozoline-d4 hydrochloride).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
The concentration of Tetrahydrozoline in the unknown samples is then determined from the calibration curve.
Conclusion
Tetrahydrozoline-d4 hydrochloride is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Tetrahydrozoline in biological samples. Its chemical and physical properties are nearly identical to the parent compound, allowing it to effectively track and correct for analytical variability throughout the experimental workflow. The detailed LC-MS/MS protocol provided in this guide offers a robust and reliable method for the determination of Tetrahydrozoline, leveraging the benefits of isotope dilution mass spectrometry. By understanding the principles behind the use of deuterated internal standards and implementing a validated analytical method, drug development professionals can ensure the integrity and accuracy of their pharmacokinetic and toxicological data.
References
-
PubChem. (+-)-Tetrahydrozoline. National Center for Biotechnology Information. [Link]
-
PubChem. Tetrahydrozoline hydrochloride. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Tetrahydrozoline-d4 Hydrochloride. [Link]
-
PharmaCompass. Tetrahydrozoline HCl Drug Information. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Universitas Indonesia. Development and Validation of Tetrahydrozoline Hydrochloride in Rat's Urine using Reverse-Phase HighPerformance Liquid Chromatography. [Link]
-
Springer Nature Experiments. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
PubMed. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. [Link]
- Google Patents. Tetrahydrozoline synthesis method.
-
Liberty University. Detection of Tetrahydrozoline in Urine by Gas Chromatography/Mass Spectrometry. [Link]
-
ResearchGate. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
PubMed. Determination of tetrahydrozoline in urine and blood using gas chromatography-mass spectrometry (GC-MS). [Link]
-
Chem-Impex. Tetrahydrozoline hydrochloride. [Link]
-
PharmaCompass. Tetrahydrozoline Drug Information. [Link]
-
Chemsrc. Tetrahydrozoline-d4 hydrochloride. [Link]
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
NIST WebBook. Tetrahydrozoline. [Link]
-
ResearchGate. Mass spectrum of tetrahydrozoline. [Link]
-
Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
ResearchGate. Quantitative analysis of Δ9-tetrahydrocannabinol in preserved oral fluid by liquid chromatography-tandem mass spectrometry. [Link]
-
EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]
-
PubMed. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. [Link]
-
ResearchGate. MRM transitions and LC-MS/MS conditions. [Link]
-
ResearchGate. Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters. [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tetryzoline | 84-22-0 [amp.chemicalbook.com]
- 12. Determination of Tetrahydrozoline in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. texilajournal.com [texilajournal.com]
- 14. Tetrahydrozoline Hydrochloride | C13H17ClN2 | CID 10648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Tetrahydrozoline [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
